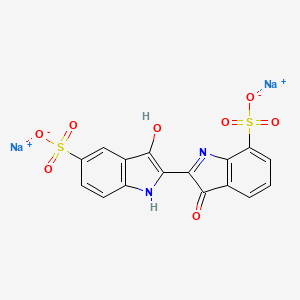
disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate is an organic compound known for its vibrant blue color. It is commonly referred to as Indigo Carmine or Indigotindisulfonate sodium. This compound is widely used as a dye in various industries, including food, pharmaceuticals, and textiles .
准备方法
Synthetic Routes and Reaction Conditions
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate is synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonate groups into the indigo molecule, enhancing its solubility in water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactions. The reaction conditions are carefully controlled to ensure the consistent quality and purity of the final product. The compound is then purified and dried to obtain the desired form .
化学反应分析
Types of Reactions
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different indigo derivatives, while reduction results in the leuco form of the compound .
科学研究应用
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and a reagent in various chemical reactions.
Biology: Employed in histological staining to visualize cellular structures.
Medicine: Utilized as a diagnostic dye for kidney function tests and other medical imaging techniques.
Industry: Applied as a colorant in food, cosmetics, and textiles
作用机制
The mechanism of action of disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate involves its interaction with specific molecular targets. In medical applications, it binds to certain tissues, allowing for enhanced visualization during diagnostic procedures. The sulfonate groups increase its solubility, facilitating its distribution in aqueous environments .
相似化合物的比较
Similar Compounds
Indigotine: Another name for Indigo Carmine, with similar properties and applications.
C.I. Acid Blue 74: A related dye with comparable uses in various industries.
Food Blue 1: Another blue dye used in food and pharmaceuticals.
Uniqueness
Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate is unique due to its high solubility in water and its vibrant blue color. These properties make it particularly valuable in applications where water solubility and color intensity are crucial .
属性
分子式 |
C16H8N2Na2O8S2 |
|---|---|
分子量 |
466.4 g/mol |
IUPAC 名称 |
disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-7-sulfonate |
InChI |
InChI=1S/C16H10N2O8S2.2Na/c19-15-8-2-1-3-11(28(24,25)26)12(8)18-14(15)13-16(20)9-6-7(27(21,22)23)4-5-10(9)17-13;;/h1-6,17,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI 键 |
PSSLQRLGCUULDM-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(C2=O)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


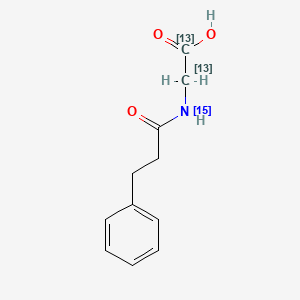

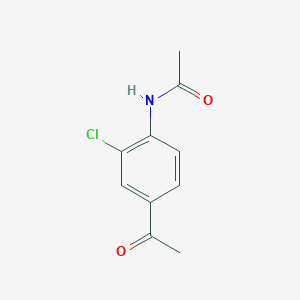
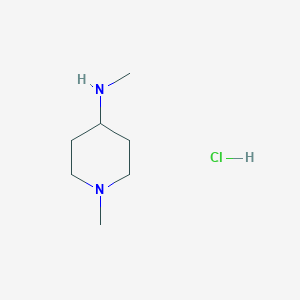
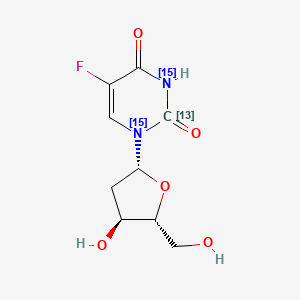
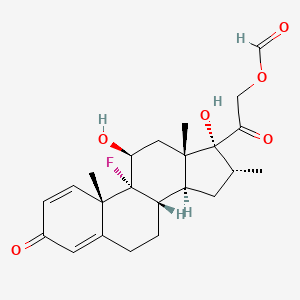
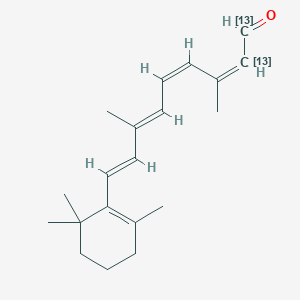
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)

![[(6S,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13844289.png)
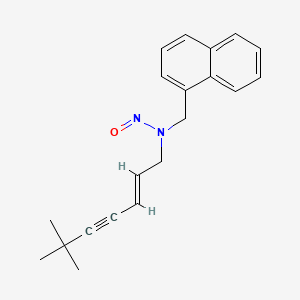
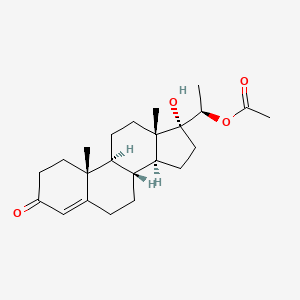
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
